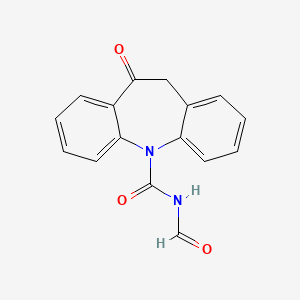

N-Formyl Oxcarbazépine

Vue d'ensemble

Applications De Recherche Scientifique

N-Formyl Oxcarbazepine has several applications in scientific research:

Mécanisme D'action

Target of Action

N-Formyl Oxcarbazepine, like its parent compound Oxcarbazepine, primarily targets voltage-gated sodium channels in the brain . These channels play a crucial role in the propagation of action potentials along neurons . In conditions such as epilepsy, these action potentials can occur excessively, leading to seizure activity .

Mode of Action

It is thought to primarily involve the blockade of voltage-gated sodium channels . By blocking these channels, N-Formyl Oxcarbazepine stabilizes hyperexcited neuronal membranes, inhibits repetitive firing, and decreases the propagation of synaptic impulses . These actions are believed to prevent the spread of seizures .

Biochemical Pathways

N-Formyl Oxcarbazepine is rapidly reduced by cytosolic enzymes in the liver to its active metabolite, 10-monohydroxy derivative (also known as licarbazepine), which is responsible for the pharmacological effect of the drug . This step is mediated by cytosolic arylketone reductases . The 10-monohydroxy derivative is then eliminated by conjugation with glucuronic acid .

Pharmacokinetics

The absorption of N-Formyl Oxcarbazepine is expected to be complete, similar to Oxcarbazepine . In plasma, the mean apparent elimination half-life of the active metabolite in adults is approximately 8-9 hours . Food has no effect on the bioavailability of the compound . At steady state, the active metabolite displays predictable linear pharmacokinetics at doses ranging from 300 to 2400mg . In patients with moderate to severe renal impairment, the elimination half-life of the active metabolite is prolonged, necessitating a dose reduction .

Result of Action

The primary result of N-Formyl Oxcarbazepine’s action is the prevention of seizures. By blocking voltage-gated sodium channels, it prevents the excessive firing of action potentials that leads to seizure activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Formyl Oxcarbazepine. Additionally, factors such as the patient’s diet, lifestyle, and co-administration with other medications can influence the drug’s pharmacokinetics and pharmacodynamics

Analyse Biochimique

Biochemical Properties

N-Formyl Oxcarbazepine, like its parent compound Oxcarbazepine, is thought to interact with voltage-gated sodium channels in the brain, blocking their activity This interaction is crucial in preventing the rapid, repetitive firing of electrical signals, thereby reducing the occurrence of seizures

Cellular Effects

Oxcarbazepine and its active metabolite have been shown to influence cell function by modulating sodium channels This modulation can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to share a similar mechanism with Oxcarbazepine, which exerts its effects primarily through the blockade of voltage-gated sodium channels This action inhibits the propagation of action potentials in neurons, thereby reducing seizure activity

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of N-Formyl Oxcarbazepine in laboratory settings. Studies on Oxcarbazepine have shown that chronic treatment can result in a significant reduction in its anticonvulsant and neurotoxic effects

Dosage Effects in Animal Models

Studies on Oxcarbazepine have shown that its anticonvulsant effect can be attenuated with chronic treatment

Metabolic Pathways

Oxcarbazepine is rapidly reduced by cytosolic enzymes in the liver to its active metabolite, which is responsible for its pharmacological effect . This step is mediated by cytosolic arylketone reductases

Transport and Distribution

Oxcarbazepine is known to be rapidly absorbed with complete bioavailability

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl Oxcarbazepine involves the formylation of Oxcarbazepine. One common method includes the reaction of Oxcarbazepine with formic acid or formic acid derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of N-Formyl Oxcarbazepine can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The purification of the final product is achieved through crystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions: N-Formyl Oxcarbazepine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it back to Oxcarbazepine or other derivatives.

Substitution: N-Formyl Oxcarbazepine can participate in substitution reactions where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used in substitution reactions under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate Oxcarbazepine .

Comparaison Avec Des Composés Similaires

Oxcarbazepine: The parent compound, used as an antiepileptic drug.

N-Acetyl Oxcarbazepine: Another derivative with similar applications.

N-Carbamoyl Oxcarbazepine: A related compound used in similar research settings.

Comparison: N-Formyl Oxcarbazepine is unique due to its formyl group, which imparts distinct chemical properties and reactivity. Compared to Oxcarbazepine, it has different solubility and stability profiles, making it useful in specific analytical and research applications .

Propriétés

IUPAC Name |

N-formyl-5-oxo-6H-benzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c19-10-17-16(21)18-13-7-3-1-5-11(13)9-15(20)12-6-2-4-8-14(12)18/h1-8,10H,9H2,(H,17,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEYBWXNDHBTBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80158856 | |

| Record name | N-Formyl oxcarbazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346601-76-0 | |

| Record name | N-Formyl oxcarbazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346601760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Formyl oxcarbazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FORMYL OXCARBAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMX2PYL76W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,5R)-3-[2-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl]-5-hydroxycyclohexan-1-one](/img/structure/B585148.png)

![2-[[(2R)-2-[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazol-5-yl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]amino]acetic acid;dihydrochloride](/img/structure/B585159.png)